2-(Pyridin-2-ylmethoxy)acetonitrile
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Overview
Description
2-(Pyridin-2-ylmethoxy)acetonitrile is an organic compound that features a pyridine ring attached to a methoxyacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethoxy)acetonitrile typically involves the reaction of pyridine-2-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce 2-(pyridin-2-ylmethoxy)ethylamine.
Scientific Research Applications
2-(Pyridin-2-ylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethoxy)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.
2-(Pyridin-2-ylmethoxy)phenylacetonitrile: Contains an additional phenyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Pyridin-2-ylmethoxy)acetonitrile is unique due to the presence of both the pyridine ring and the methoxyacetonitrile group. This combination provides a versatile scaffold for further chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethoxy)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,6-7H2 |
InChI Key |
DFAFTRRSOCMIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COCC#N |
Origin of Product |
United States |
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